tert-Butyl 2-amino-2-thioxoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-2-sulfanylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2,3)9-5(8)4(7)10/h1-3H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWAAQCSQPQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272279 | |
| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16721-41-8 | |
| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16721-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 2 Amino 2 Thioxoacetate
Established Synthetic Routes and Precursors.bldpharm.comorganic-chemistry.org
Traditional methods for synthesizing tert-butyl 2-amino-2-thioxoacetate typically begin with readily available precursors and involve sequential chemical transformations. These routes are well-documented and provide reliable access to the target compound, albeit sometimes with the need for multiple steps and purification procedures.
Esterification and Thionation Strategies for Thioacetate (B1230152) Formation.orgsyn.orgnih.govnih.govnih.govorgsyn.org
The formation of the thioacetate core of this compound involves two key transformations: esterification to introduce the tert-butyl group and thionation to convert a carbonyl group into a thiocarbonyl group.
Esterification is commonly achieved by reacting a suitable carboxylic acid precursor with a tert-butyl source. For instance, the reaction of an α-keto acid with tert-butanol (B103910) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can yield the corresponding tert-butyl ester. organic-chemistry.org Another approach involves the reaction of an acid chloride with tert-butanol. biorxiv.org
Thionation, the conversion of an oxygen-containing functional group to its sulfur analogue, is a critical step. Reagents like Lawesson's reagent or phosphorus pentasulfide are frequently employed to convert an amide or an ester into the corresponding thioamide or thioester. organic-chemistry.org In the context of this compound synthesis, a precursor such as tert-butyl 2-amino-2-oxoacetate would be treated with a thionating agent. Alternatively, a one-pot reaction converting tertiary alcohols into S-thioesters using thioacetic acid and tetrafluoroboric acid has been reported, which proceeds through a thionoacetate intermediate. nih.gov
Table 1: Common Reagents for Esterification and Thionation
| Transformation | Reagent | Catalyst/Conditions | Reference |
| Esterification | tert-Butanol | DCC, DMAP | organic-chemistry.org |
| tert-Butanol | Acid Chloride | biorxiv.org | |
| Thionation | Lawesson's Reagent | - | organic-chemistry.org |
| Phosphorus Pentasulfide | - | organic-chemistry.org | |
| Thioacetic Acid | Tetrafluoroboric Acid | nih.gov |
Amination and Functional Group Interconversion in Synthesis.nih.gov
The introduction of the amino group is another crucial aspect of the synthesis. This can be accomplished through various amination strategies. For example, a precursor containing a suitable leaving group, such as a halogen, can undergo nucleophilic substitution with an ammonia (B1221849) equivalent.
Functional group interconversions are also central to many synthetic pathways. For instance, a nitrile group can be converted to a primary thioamide by reaction with thioacetic acid in the presence of calcium hydride. organic-chemistry.org This highlights how different functional groups can be manipulated to arrive at the desired thioamide structure. The synthesis of related thioamides has also been achieved through a three-component reaction of arylacetic acids, amines, and elemental sulfur, showcasing a direct amination and thionation approach. organic-chemistry.org
Multi-step Synthesis Protocols and Considerations.nih.govchemicalbridge.co.uk
The synthesis of this compound often involves a multi-step sequence. A plausible route could start from a readily available starting material like tert-butyl acetoacetate. nih.gov A sequence might involve:
Introduction of a nitrogen functionality at the α-position.
Conversion of the ketone to a thioketone.
Subsequent rearrangement or further functional group manipulation to yield the final product.
A general consideration in these multi-step syntheses is the protection of reactive functional groups. orgsyn.org For instance, the amino group might be introduced in a protected form, such as a carbamate, which is later deprotected in the final steps of the synthesis. The choice of protecting group is critical to ensure compatibility with the reaction conditions of the subsequent steps. The use of a tert-butyl ester itself can be considered a protecting group for the carboxylic acid, which can be cleaved under acidic conditions if necessary. nih.govbiorxiv.org
Development of Advanced and Sustainable Synthetic Approaches.nih.govbiorxiv.orgmedchemexpress.com
In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. This trend extends to the production of this compound and related compounds, with a focus on catalytic methods and the application of green chemistry principles.
Catalytic and Transition Metal-Free Synthesis Methods.biorxiv.orgchemicalbridge.co.ukresearchgate.net
The development of catalytic methods offers the advantage of increased reaction rates, higher selectivity, and reduced waste generation. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, general advancements in related reactions are relevant. For example, palladium-catalyzed Suzuki-Miyaura coupling reactions have been optimized for the synthesis of complex molecules containing tert-butyl ester functionalities, achieving high yields under specific conditions. drpress.org
Transition metal-free approaches are also gaining traction due to concerns about the cost and toxicity of some metals. The synthesis of thioamides from arylacetic or cinnamic acids, amines, and elemental sulfur powder without a transition metal catalyst is a prime example of this trend. organic-chemistry.org Such methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.
Green Chemistry Principles in Synthetic Design (e.g., microwave assistance, solvent-free conditions).organic-chemistry.orgnih.govmedchemexpress.com
Green chemistry principles aim to reduce the environmental impact of chemical processes. One such principle is the use of alternative energy sources, like microwave irradiation, to accelerate reactions and improve yields. Microwave-assisted synthesis has been successfully employed for the rapid and high-yield production of various heterocyclic compounds, including thiazole (B1198619) derivatives. nih.govnih.gov This technique could potentially be applied to the synthesis of this compound to reduce reaction times and energy consumption.
Solvent-free reactions are another key aspect of green chemistry, as they eliminate the need for potentially hazardous and difficult-to-recycle solvents. A solvent-free organocatalyzed intermolecular cyclization has been developed for the synthesis of oxazolidine-2-thione β-amino ester analogs, showcasing the feasibility of conducting complex organic transformations without a solvent. researchgate.net The direct synthesis of tertiary butyl esters has also been achieved using flow microreactors, which offers a more sustainable and efficient alternative to traditional batch processes. rsc.org
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Potential Application to this compound | Reference |
| Established Routes | Multi-step, well-documented | Reliable, predictable outcomes | Foundation for current syntheses | bldpharm.comorganic-chemistry.org |
| Catalytic Methods | Use of catalysts (e.g., Palladium) | Increased efficiency, selectivity | Potential for optimizing key steps like C-N or C-S bond formation | drpress.org |
| Transition Metal-Free | Avoids use of metal catalysts | Reduced cost and toxicity | Synthesis of the thioamide moiety | organic-chemistry.org |
| Microwave-Assisted | Use of microwave irradiation | Rapid reaction times, higher yields | Acceleration of esterification, thionation, or amination steps | nih.govnih.gov |
| Solvent-Free | Reactions conducted without solvent | Reduced waste, safer process | Potential for a greener overall synthesis | researchgate.net |
| Flow Chemistry | Continuous reaction in a microreactor | Efficient, sustainable, scalable | Direct and efficient esterification | rsc.org |
Flow Chemistry Applications and Scalability in Synthesis
While specific literature on the flow chemistry synthesis of this compound is not widely available, the application of continuous flow technology to related esterification processes demonstrates significant potential for enhanced scalability and productivity. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, shorter reaction times, and increased safety for highly reactive processes. The transition from batch to flow processes in the synthesis of other esters has shown potential for improved productivity, a principle that could be applied to the large-scale production of this compound and its precursors.
Optimization of Reaction Parameters and Yield Enhancement
Temperature, reaction time, and pressure are interdependent parameters that collectively determine the reaction rate, conversion efficiency, and the prevalence of side reactions. For related esterification and derivatization reactions, conditions are carefully controlled to achieve optimal outcomes. For instance, certain acid-catalyzed esterifications are conducted by refluxing the reaction mixture for 24 to 72 hours to achieve high conversion. nih.gov Other protocols may involve stirring at specific temperatures, such as 65 °C for 4 hours, to drive the reaction to completion. nih.gov The synthesis of complex esters has been shown to be sensitive to reaction temperature, which can influence isomerization and other side reactions.
Table 1: Examples of Reaction Conditions in Related Ester Syntheses
| Reaction Type | Temperature | Time | Notes | Source |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Reflux (in MeOH/EtOH) | 24 - 72 h | High conversion achieved over extended time. | nih.gov |
| Esterification with Dowex/NaI | 65 °C | 4 h | Stirred to completion. | nih.gov |
| Zr-Catalyzed Esterification | 80 °C | 24 h | Standard conditions for scoping alcohol partners. | nih.gov |
The selection of appropriate catalysts, reagents, and additives is fundamental to the successful synthesis of this compound. The conversion of a precursor like tert-butyl 2-amino-2-oxoacetate to the target thioxo- compound typically involves a thionating agent, with Lawesson's reagent being a prominent example. acs.org
For the esterification steps that form the precursor, various catalytic systems are employed. Acid catalysts, both homogeneous and heterogeneous like Dowex H+, are common. nih.gov In modern synthesis, coupling agents are frequently used to facilitate the formation of ester bonds under mild conditions. researchgate.net
Table 2: Reagents and Catalysts in Related Ester and Thio-compound Synthesis
| Reagent/Catalyst | Role | Application Context | Source |
|---|---|---|---|
| Lawesson's Reagent | Thionating Agent | Converts carbonyl compounds into thiocarbonyls. | acs.org |
| Dowex 50W-X8 (H+ form) | Heterogeneous Acid Catalyst | Used in esterification of carboxylic acids. | nih.gov |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | Activates carboxylic acids for ester bond formation with alcohols. | researchgate.netnih.gov |
| DCC (dicyclohexylcarbodiimide) | Coupling Agent | Used for esterification, particularly in peptide and natural product synthesis. | researchgate.netnih.gov |
| DMAP (4-dimethylaminopyridine) | Catalyst | Often used with EDC or DCC to promote esterification. | nih.gov |
Precise control over the stoichiometry of reactants is essential for maximizing the yield of this compound while minimizing the formation of impurities. In many esterification protocols, using an excess of one reactant, such as the alcohol, can shift the reaction equilibrium toward the product. For instance, in a zirconium-catalyzed esterification, 2 equivalents of the alcohol were sometimes used to improve yield. nih.gov
Purification and Isolation Techniques Post-Synthesis
Following the synthesis, a multi-step purification process is required to isolate this compound in high purity. The specific workup procedure depends on the reaction conditions and the nature of the byproducts. A typical sequence involves quenching the reaction, followed by extraction and chromatographic purification.
For example, after an esterification reaction, the mixture may be concentrated in vacuo to remove the solvent. nih.gov The resulting residue is then dissolved in an organic solvent like dichloromethane (B109758) (DCM) and washed with aqueous solutions to remove unreacted reagents and water-soluble byproducts. nih.govnih.gov This can include washing with a 10% sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, water, and brine. nih.govnih.gov The organic phase is subsequently dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated. nih.govorgsyn.org
The final step is almost invariably purification by column chromatography. nih.govorgsyn.org Flash column chromatography using a silica (B1680970) gel stationary phase is a common and effective method for separating the target compound from any remaining impurities. orgsyn.org The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) analysis. orgsyn.org
Reactivity and Mechanistic Investigations of Tert Butyl 2 Amino 2 Thioxoacetate
Reactions Involving the Thioamide Moiety
The thioamide group is a versatile functional unit, participating in a wide array of chemical transformations. Its reactivity stems from the unique electronic properties of the thiocarbonyl (C=S) bond and the adjacent nitrogen and sulfur atoms.
Nucleophilic Addition Reactions to the Thiocarbonyl Group
The thiocarbonyl carbon of a thioamide is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl compounds, although the C=S bond is generally less polarized and more reactive towards softer nucleophiles.
Organometallic reagents, such as Grignard reagents and organolithiums, are potent carbon nucleophiles that can add to the thiocarbonyl group of thioamides. For instance, the reaction of a thioamide with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst can lead to reductive alkylation, forming an amine. acs.org The reaction proceeds through the formation of a titanium intermediate complex. By controlling the reaction temperature and the stoichiometry of the Grignard reagent, this intermediate can be isolated and reacted with a second nucleophile to generate diverse amine products. acs.org
Amines can also act as nucleophiles, adding to the thiocarbonyl carbon. This can lead to a transamidation reaction, where the original amino group of the thioamide is exchanged. This process is often facilitated by activating the thioamide, for example, by N-acylation, which increases the electrophilicity of the thiocarbonyl carbon and makes the nitrogen a better leaving group. rsc.org The reaction is highly chemoselective, favoring the addition of more nucleophilic amines. rsc.org
The general mechanism for nucleophilic addition to a thioamide involves the attack of the nucleophile on the thiocarbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo various transformations depending on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reagent/Conditions | Product Type | Ref |
| Grignard Reagent | Ti(OiPr)4 | Amine | acs.org |
| Amine | Boc2O, DMAP | Transamidated Thioamide | rsc.org |
| Hydride | LiAlH4 or NaBH4 | Amine | libretexts.org |
Cycloaddition Reactions (e.g., [3+2], [4+2] electrocyclizations)
Thioamides can participate in various cycloaddition reactions, acting as either the 2π or 4π component, or as a 1,3-dipole precursor. These reactions are powerful tools for the construction of heterocyclic ring systems.
[3+2] Cycloaddition Reactions: Thioamides bearing electron-withdrawing groups on the thiocarbonyl carbon can undergo a formal [3+2] cycloaddition with benzynes. This reaction proceeds through a stabilized ammonium (B1175870) ylide intermediate, which then undergoes further transformations to yield dihydrobenzothiazole derivatives. bham.ac.uk The presence of an electron-withdrawing group, such as the tert-butoxycarbonyl group in tert-butyl 2-amino-2-thioxoacetate, is crucial for this mode of reactivity. bham.ac.uk
[4+2] Cycloaddition (Diels-Alder) Reactions: The thiocarbonyl group of a thioamide can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered heterocyclic ring. acs.orgacs.org For the reaction to be efficient, the dienophile is typically activated by electron-withdrawing groups. chemistrysteps.com Conversely, thioamides can also be incorporated into diene systems and react with dienophiles.
| Reaction Type | Reactant Partner | Product Type | Ref |
| [3+2] Cycloaddition | Benzyne | Dihydrobenzothiazole | bham.ac.uk |
| [4+2] Cycloaddition | Conjugated Diene | Dihydrothiopyran | acs.org |
Electrophilic Attack on the Sulfur Atom
The sulfur atom of the thioamide group is nucleophilic and can be attacked by electrophiles. This reactivity is a key step in many transformations of thioamides.
Halogens, such as iodine, can react with thioamides, with the sulfur atom acting as the nucleophile. nih.gov This interaction can lead to the formation of co-crystals with interesting structural properties. nih.gov In the context of synthesis, electrophilic attack on sulfur is the initial step in many reactions, such as the formation of thiazoles from thioamides and α-haloketones (Hantzsch thiazole (B1198619) synthesis). In this reaction, the sulfur atom attacks the electrophilic carbon of the α-haloketone. acs.orgyoutube.com
Thioalkylation, where an alkyl group is transferred to the sulfur atom, is another example of electrophilic attack on sulfur. acsgcipr.orgrsc.org This can be achieved using various electrophilic sulfur reagents. rsc.org
Desulfurization and Related Transformations
The conversion of a thioamide to its corresponding amide or amine is a common and synthetically useful transformation known as desulfurization. This can be achieved using a variety of reagents and conditions.
One of the most classic reagents for this purpose is Raney Nickel. organicreactions.orgmasterorganicchemistry.com The mechanism of Raney Nickel desulfurization is complex and is believed to involve the insertion of nickel into the carbon-sulfur bond, followed by hydrogenolysis. youtube.com
Oxidative desulfurization can also be accomplished using reagents such as hydrogen peroxide in the presence of a Lewis acid like zirconium(IV) chloride. acs.orglehigh.edu The proposed mechanism involves the activation of hydrogen peroxide by the Lewis acid, making it a more potent electrophile. The activated oxygen species then attacks the sulfur atom, leading to a cyclic intermediate that extrudes sulfur monoxide to form the amide. acs.org Visible light-promoted aerobic desulfurization using a photosensitizer like chlorophyll (B73375) has also been reported as a green alternative. openstax.org
| Reagent System | Product Type | Ref |
| Raney Nickel | Amine/Amide | organicreactions.orgmasterorganicchemistry.com |
| H2O2 / ZrCl4 | Amide | acs.orglehigh.edu |
| Chlorophyll / Visible Light / Air | Amide | openstax.org |
Reactions at the Amino Group
The primary amino group in this compound is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation and alkylation.
Acylation, Alkylation, and Derivatization Strategies
Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives. researchgate.netlibretexts.org The reaction with an acyl chloride typically proceeds via a nucleophilic addition-elimination mechanism. youtube.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to eliminate a chloride ion and a proton to give the N-acylated product. youtube.com Reactions with acid anhydrides follow a similar pathway, with a carboxylate as the leaving group. chemguide.co.ukyoutube.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.
Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides. researchgate.netsciencemadness.org This reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide. A base is typically required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction. sciencemadness.org It is important to note that over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a significant side reaction. sciencemadness.org More controlled mono-alkylation can often be achieved through reductive amination with an aldehyde or ketone.
| Reaction Type | Reagent | Product Type | Ref |
| Acylation | Acyl Chloride | N-Acyl Thioamide | researchgate.net |
| Acylation | Acid Anhydride | N-Acyl Thioamide | libretexts.orgchemguide.co.uk |
| Alkylation | Alkyl Halide | N-Alkyl Thioamide | researchgate.netsciencemadness.org |
Condensation Reactions leading to Imines or Enamines
The primary amino group of this compound allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction typically occurs under acid catalysis and results in the formation of a Schiff base, which is an imine. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
Given the presence of a primary amine, the formation of an enamine is not the primary expected outcome. Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. The condensation of this compound with an aldehyde would proceed as follows:
Scheme 1: Expected condensation reaction of this compound with an aldehyde to form a Schiff base (imine).
While direct studies on this compound are not extensively documented, the formation of Schiff bases from related amino acid esters and 2-aminothiazoles is a well-established transformation in organic synthesis. researchgate.netnih.gov These analogous reactions support the predicted reactivity of the primary amine in this compound toward aldehydes and ketones to form the corresponding imines. These imine products can serve as versatile intermediates for further synthetic elaborations.
Participation in Heterocyclic Ring Formation
The thioamide functionality within this compound is a key reactive handle for the construction of various sulfur- and nitrogen-containing heterocyclic systems. One of the most prominent reactions for a thioamide is the Hantzsch thiazole synthesis. derpharmachemica.comorganic-chemistry.orgbepls.com
In this reaction, the thioamide acts as the sulfur and one of the nitrogen donors, condensing with an α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. By using this compound, a range of 2-substituted thiazole-4-carboxylates can be synthesized.
Scheme 2: Proposed Hantzsch thiazole synthesis using this compound.
The versatility of this reaction allows for the synthesis of a diverse library of thiazole derivatives by varying the substituent (R') on the α-haloketone. This method is a cornerstone in the synthesis of thiazoles, which are prevalent scaffolds in medicinal chemistry. derpharmachemica.comresearchgate.net The synthesis of a thiazole unit from an N-protected amino acid derivative has been reported, highlighting the utility of such building blocks in creating complex peptidomimetics. nih.govresearchgate.net
Table 1: Potential Thiazole Derivatives from this compound and Various α-Haloketones This table is illustrative and based on the established Hantzsch thiazole synthesis.
| α-Haloketone (R'-C(O)CH₂X) | R' Group | Expected Thiazole Product |
|---|---|---|
| Chloroacetone | Methyl | tert-Butyl 2-amino-4-methylthiazole-5-carboxylate |
| Phenacyl bromide | Phenyl | tert-Butyl 2-amino-4-phenylthiazole-5-carboxylate |
| 3-Bromo-2-butanone | Methyl | tert-Butyl 2,4-dimethylthiazole-5-carboxylate |
| Ethyl bromopyruvate | Ethoxycarbonyl | Di-tert-butyl 2-aminothiazole-4,5-dicarboxylate |
Transformations of the tert-Butyl Ester Functionality
The tert-butyl ester group in the molecule offers both stability under certain conditions and pathways for selective transformation into other functional groups.
The tert-butyl ester is known for its stability under basic and nucleophilic conditions, which allows for selective reactions at other sites of the molecule. However, it can be selectively cleaved or hydrolyzed under acidic conditions. The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a stable carbocation, to generate the corresponding carboxylic acid. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) are commonly used for this deprotection. biorxiv.org
Thermal deprotection is also a viable, reagent-free method for hydrolyzing tert-butyl esters, often requiring high temperatures (120-240°C) in a protic solvent. nih.govresearchgate.net Enzymatic hydrolysis presents another mild and selective alternative. nih.gov
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic catalysis. For the tert-butyl ester of this compound, acid-catalyzed transesterification with a different alcohol (e.g., methanol (B129727) or ethanol) would proceed through a similar carbocation intermediate. The choice of conditions is critical to ensure the stability of the thioamide group, which can be sensitive to harsh acidic or basic environments.
Direct decarboxylation of the tert-butyl ester group is not a facile process. Decarboxylation reactions typically require specific structural features, such as a β-keto acid or a malonic acid derivative, which facilitate the reaction through a cyclic transition state. masterorganicchemistry.com
The title compound is an α-oxo thioamide derivative. For decarboxylation to occur, it would likely need to be transformed into a different intermediate. For instance, if the thioamide and ester were both hydrolyzed to form an α-keto acid, this resulting α-keto acid could then undergo decarboxylation, often under warming or in the presence of acid, to yield an aldehyde. nih.govstackexchange.com The decarboxylation of imines formed from α-keto acids is also a known process. rsc.org However, this represents an indirect pathway and is not a direct transformation of the parent molecule.
The tert-butyl ester can be converted into an amide, a transformation known as amidation or aminolysis. Direct aminolysis of a tert-butyl ester with an amine is generally difficult and requires high temperatures or catalysis. A more practical approach involves a two-step process where the ester is first cleaved to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Alternatively, a one-pot method has been developed for the direct amidation of tert-butyl esters. This involves the in-situ generation of a more reactive intermediate, such as an acid chloride, using reagents like tin(II) chloride and α,α-dichlorodiphenylmethane, which then readily reacts with a variety of amines to form the corresponding amides in high yields under mild conditions. organic-chemistry.org
Ester cleavage to the carboxylic acid is a fundamental transformation, most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature. biorxiv.orgorganic-chemistry.org The stability of the resulting tert-butyl carbocation drives the reaction.
Multi-Component Reactions (MCRs) Featuring this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient tools for generating molecular diversity. The structure of this compound, possessing a primary amine, makes it an ideal component for isocyanide-based MCRs like the Ugi and Passerini reactions.
In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. This compound can serve as the amine component. For instance, its reaction with an aldehyde, a carboxylic acid, and an isocyanide like tert-butyl isocyanide would be expected to produce a complex peptidomimetic structure. Numerous studies have demonstrated the utility of amino acid esters as the amine component in Ugi reactions. rsc.orgthieme-connect.denih.govscielo.br
Scheme 3: Expected Ugi reaction with this compound as the amine component.
Similarly, the Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgmdpi.com If the amino group of this compound were first converted to an isocyanide, it could participate as the isocyanide component. However, its more direct role is as the amine in an Ugi reaction.
The power of these MCRs lies in the vast structural diversity that can be achieved by simply varying each of the four components.
Table 2: Illustrative Library of Ugi Products from this compound This table is illustrative and based on the established Ugi four-component reaction using an amino-ester component.
| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Expected Product Class |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(2-(phenyl(acetyl)amino)acetamido)-2-thioxoacetamide derivative |
| Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(2-(isobutyl(propionyl)amino)acetamido)-2-thioxoacetamide derivative |
| Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-Benzyl-2-(2-(benzoyl(methyl)amino)acetamido)-2-thioxoacetamide derivative |
| Cyclohexanecarboxaldehyde | Acetic Acid | Ethyl isocyanoacetate | Di-ester α-acylamino amide derivative |
One-Pot and Cascade Reaction Sequences
Thioamides are known to engage in palladium-catalyzed cascade reactions with N-tosylhydrazones. acs.org These reactions can lead to the formation of polyfunctional thiophen-3(2H)-ones, constructing three new bonds in a single operation. acs.org Another important cascade sequence involves the reaction of thioamides with chromone (B188151) derivatives to regioselectively synthesize substituted thiazoles through a Michael addition/intramolecular cyclization process. nih.gov Furthermore, β-ketothioamides can undergo iodine-catalyzed cascade reactions to form thiazolylidenes or 1,4-dithiines, with the product being determined by the quantity of the iodine catalyst used. nih.gov
A notable one-pot, two-step process involves the conversion of primary amides into their corresponding thioamides using Lawesson's reagent, followed by oxidative dimerization with tert-butyl hydroperoxide (TBHP) to yield 1,2,4-thiadiazoles. nih.gov This sequence highlights the role of the thioamide as a critical, albeit transient, intermediate in a multicomponent reaction. nih.gov
Table 1: Representative One-Pot and Cascade Reactions Involving Thioamide Moieties
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cascade | N,N-Disubstituted Thioamides, N-Tosylhydrazones | Pd(TFA)₂, ᵗBuXPhos, NaOᵗBu, BF₃·Et₂O | Thiophen-3(2H)-ones | acs.org |
| Michael Addition/Cyclization Cascade | Thioamides, 3-Chlorochromones | Environmentally benign medium | Substituted Thiazoles | nih.gov |
| Catalyst-Controlled Cascade | β-Ketothioamides | I₂ (catalytic) | Thiazolylidenes or 1,4-Dithiines | nih.gov |
| One-Pot Thionation/Oxidative Dimerization | Primary Amides | 1. Lawesson's Reagent 2. TBHP | 1,2,4-Thiadiazoles | nih.gov |
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of thioamide reactions are complex and have been the subject of both experimental and computational investigation. Understanding these pathways is crucial for predicting reactivity and controlling product formation.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification of transient species. In the context of thioamide chemistry, several key intermediates have been proposed.
In the palladium-catalyzed cascade reaction between thioamides and N-tosylhydrazones, the proposed mechanism begins with the formation of a thioenolate anion (Intermediate I ), which coordinates with a palladium carbene complex. This is followed by a carbene migratory insertion step to yield a subsequent intermediate (Intermediate VI ). acs.org
For the one-pot synthesis of 1,2,4-thiadiazoles from amides, the thionation step with Lawesson's reagent is believed to proceed through a thioxaphosphetane intermediate (Intermediate B ). This intermediate then undergoes cycloreversion to produce the thioamide. In the subsequent oxidative step, a thiobenzamide radical intermediate (Intermediate C ) is formed upon reaction with radicals generated from TBHP. nih.gov
In transamidation reactions, where the amino group of a thioamide is exchanged, the process involves nucleophilic acyl addition to the C=S bond, which forms a tetrahedral intermediate . The collapse of this intermediate is facilitated by the electronic properties of the leaving amine group. rsc.org
Role of Solvent and Catalysis in Reaction Mechanisms
Solvents and catalysts play a pivotal role in directing the course and efficiency of chemical reactions involving thioamides.
Catalysis:
In the palladium-catalyzed cascade forming thiophen-3(2H)-ones, the catalyst system is multifaceted. Pd(TFA)₂ and the bulky phosphine (B1218219) ligand ᵗBuXPhos form the active catalytic species. Critically, the Lewis acid BF₃·Et₂O acts as a co-catalyst that traps intermediates, preventing an otherwise facile β-hydride elimination pathway and enabling the desired cyclization. acs.orgacs.org
In the synthesis of thiazolylidenes and 1,4-dithiines from β-ketothioamides, molecular iodine (I₂) is an effective catalyst. The amount of I₂ used switches the regioselectivity, triggering different cascade sequences ([3+2] vs. [3+3] cyclocondensation), demonstrating that catalyst loading can be a powerful tool for controlling reaction outcomes. nih.gov
Solvent and Reagents:
The transamidation of thioamides can be achieved under transition-metal-free conditions. The choice of base is critical; strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) have proven effective where others, such as NaOH or KOt-Bu, fail. mdpi.com This process often relies on the concept of "ground-state-destabilization," where the thioamide's C-N bond is activated by installing a group like a tert-butoxycarbonyl (Boc) on the nitrogen. This activation weakens the C-N bond resonance, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov
Table of Compounds
Applications of Tert Butyl 2 Amino 2 Thioxoacetate in Complex Organic Synthesis
Precursor for Diverse Heterocyclic Scaffolds
The reactivity of tert-butyl 2-amino-2-thioxoacetate makes it an ideal starting material for the synthesis of numerous heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.
Synthesis of Thiazole (B1198619) and Thiazolidine Derivatives
Thiazole and its derivatives are a prominent class of heterocyclic compounds. One of the most classic and widely utilized methods for the synthesis of the thiazole ring is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com this compound can serve as the thioamide component in this reaction, leading to the formation of 2-aminothiazole (B372263) derivatives. The reaction proceeds through the initial formation of an intermediate by the reaction of the thioamide with an α-haloketone, followed by cyclization to afford the thiazole ring. This method is known for its efficiency and the ability to introduce a variety of substituents onto the thiazole core. derpharmachemica.combepls.com
Furthermore, variations of this synthetic strategy, including catalyst-free and microwave-assisted conditions, have been developed to improve yields and reaction times, making the synthesis of thiazole derivatives more environmentally benign. bepls.com For instance, the reaction of dithiocarbamates with α-halocarbonyl compounds in water has been reported to produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields. bepls.com
Formation of Thiadiazole, Oxadiazole, and Triazole Systems
The versatile reactivity of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, which can be derived from precursors like this compound, allows for its use in the synthesis of various other heterocyclic systems. nih.gov The amine group on the thiadiazole ring can be readily derivatized, providing a handle for further chemical transformations. nih.gov This reactivity has been exploited to construct more complex molecules containing thiadiazole, oxadiazole, and triazole rings.
Construction of Pyrimidine, Pyridazine, and Imidazo-pyrazine Frameworks
The application of this compound extends to the synthesis of nitrogen-containing six-membered heterocycles. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized, and their structures have been characterized. st-andrews.ac.ukresearchgate.net The formation of these frameworks often involves the reaction of a suitable pyrazole (B372694) precursor with a β-dicarbonyl compound or its equivalent. While the direct use of this compound in these specific syntheses is not explicitly detailed in the provided context, its role as a precursor to key intermediates is implied by its versatile reactivity.
Synthesis of Other Sulfur and Nitrogen-Containing Heterocycles
The utility of this compound and its derivatives is not limited to the aforementioned heterocycles. Its reactive nature allows for its incorporation into a variety of other sulfur and nitrogen-containing ring systems. For instance, the synthesis of pyrimido[4,5-b] derpharmachemica.comst-andrews.ac.ukthiazine derivatives has been reported, highlighting the broad applicability of related sulfur and nitrogen-containing building blocks in heterocyclic synthesis.
Building Block for Sulfur-Containing Organic Molecules
Beyond its use in the synthesis of heterocycles, this compound serves as a valuable building block for the preparation of other important classes of sulfur-containing organic molecules.
Preparation of Functionalized Thioamides and Thioesters
Thioamides and thioesters are crucial functional groups in organic chemistry and are found in numerous biologically active compounds and synthetic intermediates. This compound can be utilized in the synthesis of functionalized thioamides. For example, thioamide derivatives have been synthesized by reacting carboxamides with Lawesson's reagent. nih.gov While this is a common method, the inherent thioamide functionality of this compound provides a more direct route to certain thioamide structures.
Similarly, thioesters can be synthesized through various methods, including the acylation of thiols. organic-chemistry.org The thioxoacetate moiety of this compound can be envisioned to participate in reactions leading to the formation of thioesters, although specific examples directly employing this compound were not detailed in the provided search results. The synthesis of α-ketothioesters has been achieved through the oxidative thioesterification of methyl ketones with thiols or disulfides, demonstrating the importance of thioester synthesis in modern organic chemistry. organic-chemistry.org
Synthesis of Chiral Sulfur Compounds
There is currently no available scientific literature detailing the application of this compound in the synthesis of chiral sulfur compounds. Methodologies for the asymmetric synthesis of organosulfur compounds, a field of significant interest in medicinal and materials chemistry, are extensive. These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or chiral substrates to induce stereoselectivity.
For instance, the development of chiral sulfinyl compounds often involves the use of chiral auxiliaries like tert-butanesulfinamide, which can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. Similarly, the asymmetric synthesis of tertiary thiols, a particularly challenging endeavor, employs various stereoselective approaches. However, none of the established methods currently report the use of this compound as a reagent, substrate, or auxiliary.
The potential for this compound to act as a precursor for chiral sulfur-containing molecules exists in theory, but has not been experimentally validated or reported in peer-reviewed literature.
Role in Total Synthesis of Complex Molecular Architectures and Analogs
The successful total synthesis of complex natural products and their analogs often hinges on the strategic use of key building blocks and intermediates. The concept of late-stage functionalization, where a complex molecule is modified in the final steps of a synthetic sequence, is a particularly powerful strategy for generating molecular diversity and accessing novel analogs.
Strategic Incorporation as a Late-Stage Intermediate
A comprehensive search of the scientific literature provides no instances of this compound being strategically incorporated as a late-stage intermediate in the total synthesis of any complex molecular architecture or its analogs.
While the structural motifs present in this compound—a thioamide and a tert-butyl ester—could theoretically offer handles for late-stage modifications, there are no published reports of its use in this capacity. The development of methods for the late-stage introduction of functional groups is an active area of research, with a focus on reactions that are highly selective and tolerant of various functional groups present in complex molecules. However, the reactivity and compatibility of this compound within the context of late-stage functionalization in total synthesis remain unexplored and undocumented in the current body of scientific knowledge.
Computational and Theoretical Studies of Tert Butyl 2 Amino 2 Thioxoacetate
Electronic Structure and Bonding Analysis
The electronic structure and bonding of tert-butyl 2-amino-2-thioxoacetate are fundamental to its chemical behavior. Theoretical methods are instrumental in dissecting these features.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for studying thioamides and their derivatives. nih.govnih.govfrontiersin.org These methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. For molecules structurally similar to this compound, such as various thioamide-containing peptides and simple thioamides, DFT methods like B3LYP with basis sets such as 6-31G* are commonly used to compute their potential energy surfaces and characterize minimum energy conformations. nih.gov
Ab initio calculations, while computationally more intensive, provide a high level of theory for benchmarking results. For instance, studies on N-methyl thioacetamide (B46855) have utilized both HF/6-31G* and MP2/6-31G* levels of theory to determine geometric features, showing good agreement with crystallographic data. acs.org Such calculations reveal that the inclusion of electron correlation can lead to minor but important adjustments in bond lengths and angles. acs.org These computational approaches are critical for understanding the formation and properties of thioamides, especially in environments like the interstellar medium where experimental investigation is challenging. nih.govfrontiersin.org
Table 1: Representative Quantum Chemical Methods Applied to Thioamide Systems
| Method | Basis Set | Typical Application | Reference |
| DFT (B3LYP) | 6-31G | Calculation of potential energy surfaces, conformational analysis | nih.gov |
| Ab initio (HF) | 6-31G | Geometry optimization of thioamide bonds | acs.org |
| Ab initio (MP2) | 6-31G* | Inclusion of electron correlation for refined geometries | acs.org |
| DFT/B3LYP | 6-31G(d,p) | Optimization of molecular geometry, bond length/angle analysis | sciensage.inforesearchgate.net |
The conformational landscape of this compound is influenced by the rotational barriers around its single bonds and the potential for tautomerization. The thioamide group, a key feature of the molecule, has distinct conformational preferences compared to its amide counterpart. Theoretical studies on thioamide-containing dipeptides show that the substitution of sulfur for oxygen significantly alters the potential energy surface. acs.org For example, the increased steric repulsion between adjacent atoms due to the larger size of the sulfur atom can destabilize certain conformations. acs.org
Computational studies on thioamide-containing azaglycine peptides have revealed that thioamide substitution can stabilize β-strand structures. nih.gov This suggests that the thioamide group in this compound likely influences its preferred three-dimensional structure.
Tautomerism is another critical aspect. The thioamide can exist in a thiol tautomeric form, where a proton moves from the nitrogen to the sulfur atom. The thiol form is generally less stable, but its presence can be crucial in certain reaction mechanisms. Thioamides are known to have a stable thiocarbonyl derivative, but they can tautomerize to a thiol form, which acts as a nucleophile in reactions like the formation of thiazoles from α-haloketones. chemtube3d.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.
In general, thioamides are expected to have a smaller HOMO-LUMO gap compared to their amide analogs, making them more reactive. This is attributed to the higher energy of the sulfur p-orbitals contributing to the HOMO. DFT calculations on thiourea (B124793) derivatives containing a thiazole (B1198619) moiety have shown a strong correlation between quantum chemical parameters, including the HOMO-LUMO gap, and their biological activity. sciensage.inforesearchgate.net For this compound, the HOMO would likely be localized on the thioamide group, particularly the sulfur and nitrogen atoms, while the LUMO would be associated with the π* orbital of the C=S bond. The specific energy values would be influenced by the electron-donating amino group and the bulky tert-butyl group.
Table 2: Conceptual HOMO-LUMO Characteristics of Thioamides
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO | Typically localized on the thioamide moiety, with significant contribution from sulfur p-orbitals. | Acts as an electron donor in reactions with electrophiles. |
| LUMO | Generally the π* antibonding orbital of the C=S bond. | Acts as an electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap | Generally smaller than in corresponding amides. | Suggests higher reactivity and lower kinetic stability. |
Reaction Mechanism Simulations and Energetics
Computational simulations of reaction mechanisms provide a molecular-level understanding of how transformations occur, including the energetics of different pathways.
By mapping the potential energy surface (PES), computational chemists can identify transition states and intermediates, and calculate activation energies. For reactions involving thioamides, such as their formation or subsequent reactions, DFT calculations are a powerful tool. For instance, the formation of thioamides in the interstellar medium has been studied by mapping the PES for reactions between species like carbon sulfide (B99878) (CS) and ammonia (B1221849) (NH₃). frontiersin.org These studies reveal that thioamide formation can be more favorable than amide formation under certain conditions due to lower energy barriers. nih.govfrontiersin.org
In the context of this compound, a key reaction would be its hydrolysis or its reaction with other nucleophiles. DFT studies on the reaction of thionoesters with cysteine to release H₂S have detailed multiple possible mechanistic pathways, identifying the most kinetically favored routes. rsc.org Such studies involve locating transition states for nucleophilic attack, proton transfers, and elimination steps, providing a comprehensive energetic profile of the reaction.
Theoretical calculations can predict the reactivity and selectivity of this compound. The analysis of the molecular orbitals and electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack. The thioamide sulfur is a soft nucleophile, while the nitrogen is a harder nucleophile. This difference in hardness can dictate the selectivity in reactions with electrophiles of varying hardness. chemtube3d.com
For example, in the reaction of thioamides with α-haloketones, the soft sulfur atom preferentially attacks the soft alkyl halide center, while the harder nitrogen atom attacks the hard carbonyl carbon. chemtube3d.com This principle of hard and soft acids and bases (HSAB) can be quantified through computational analysis of the molecule's frontier orbitals and charge distribution. Such insights are valuable for predicting the outcome of reactions involving this compound and for designing new synthetic routes.
Kinetic and Thermodynamic Parameters from Computational Models
Currently, there are no specific published computational models detailing the kinetic and thermodynamic parameters of this compound. In general, computational chemistry offers powerful tools to predict such properties. chemicalbridge.co.uk Methodologies like Density Functional Theory (DFT) and ab initio calculations could be employed to determine thermodynamic quantities such as enthalpy of formation, Gibbs free energy, and entropy.
Kinetic parameters, such as activation energies for conformational changes or reactions, can be elucidated by mapping the potential energy surface and locating transition states. For instance, the rotational barrier around the C-N bond in thioamides is known to be higher than in their amide counterparts, which has implications for their conformational dynamics. nih.gov A computational study on this compound would likely investigate this rotational barrier and other conformational equilibria.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound
| Parameter | Hypothetical Value | Computational Method |
| Enthalpy of Formation (gas phase) | Data not available | e.g., G4(MP2) |
| Gibbs Free Energy of Formation | Data not available | e.g., B3LYP/6-311+G(d,p) |
| Rotational Barrier (C-N bond) | Data not available | e.g., CCSD(T) |
This table is for illustrative purposes only, as no experimental or theoretical data has been found.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties through computational methods is a well-established practice in chemistry. However, no such theoretical spectra for this compound have been published.
Computational models, primarily using DFT, are highly effective in predicting spectroscopic data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. For thioamides, the 13C chemical shift of the thiocarbonyl group is characteristically found at a significantly lower field (around 200–210 ppm) compared to the carbonyl carbon of an amide. nih.gov A computational study would likely confirm this for the target molecule.
IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated to help assign experimental bands. For thioamides, the C=S stretching vibration is a key feature, typically appearing in the region of 1120 ± 20 cm-1. nih.gov Studies on related molecules like thioacetamide have involved detailed normal coordinate analysis to understand the vibrational modes. capes.gov.br
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions that correspond to UV-Vis absorption. Thioamides generally exhibit a π→π* transition and a lower energy n→π* transition. nih.gov For this compound, one would expect characteristic absorptions related to these electronic transitions within the thioamide chromophore.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Key Feature | Predicted Wavenumber/Shift/Wavelength |
| 13C NMR | C=S | Data not available |
| IR | C=S stretch | Data not available |
| UV-Vis | n→π* transition | Data not available |
This table is for illustrative purposes only, as no experimental or theoretical data has been found.
Computational Design of Novel Derivatives and Reaction Conditions
There is no published research on the computational design of novel derivatives or reaction conditions specifically for this compound. This area of research typically involves using computational screening to identify derivatives with desired properties or to understand reaction mechanisms for optimizing synthesis.
For example, computational methods could be used to explore how modifications to the tert-butyl group or substitution on the amino group would affect the electronic properties, reactivity, or biological activity of the molecule. Similarly, computational modeling of potential reaction pathways could help in designing more efficient synthetic routes. Studies on other heterocyclic compounds have successfully used DFT calculations to correlate quantum chemical parameters with experimental observations, guiding the synthesis of new derivatives. researchgate.net
Advanced Analytical Techniques in the Research of Tert Butyl 2 Amino 2 Thioxoacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidationbenchchem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds like tert-butyl 2-amino-2-thioxoacetate. It is instrumental for confirming structural features and monitoring the progress of chemical reactions.
1H, 13C, and Heteronuclear NMR Applicationsbenchchem.comcolumbia.edu
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons of the tert-butyl group and the amine (NH₂) group. The tert-butyl group would typically appear as a sharp singlet in the upfield region (around 1.5 ppm) due to the nine equivalent protons, while the amine protons would appear as a broader signal whose chemical shift is dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. Key signals for this compound would include the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl-like carbon of the thioxoacetate moiety (C=S), and the ester carbonyl carbon (C=O). The thiono-carbonyl carbon is typically found significantly downfield. Edited HSQC and DEPT-135 experiments can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear NMR: This category includes techniques that probe the interaction between different nuclei, such as ¹H and ¹³C. These are crucial for definitively assigning signals observed in the 1D spectra to specific atoms within the molecule. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.
| Atom Group | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| -C(CH₃)₃ | ¹H | ~1.5 | Singlet (s) |
| -NH₂ | ¹H | Variable (Broad) | Singlet (s, br) |
| -C(CH₃)₃ | ¹³C | ~28 | - |
| -C(CH₃)₃ | ¹³C | ~83 | - |
| -C=O | ¹³C | ~160-170 | - |
| -C=S | ¹³C | ~190-200 | - |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structuresresearchgate.netyoutube.com
For unambiguous structural assignment, especially in complex molecules or reaction mixtures, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). emerypharma.com It helps establish proton connectivity within molecular fragments. For this compound, a COSY spectrum would be relatively simple, primarily confirming the lack of coupling for the isolated tert-butyl and amine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). columbia.educreative-biostructure.com This is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, protons. columbia.eduemerypharma.com For the target molecule, it would show a cross-peak connecting the ¹H signal of the tert-butyl group to the ¹³C signal of its methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular skeleton by identifying longer-range couplings (typically ²J to ⁴J) between protons and carbons. columbia.educreative-biostructure.com It reveals connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would be vital to connect the tert-butyl protons to the ester quaternary carbon and the ester carbonyl carbon, confirming the structure of the ester group.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Purpose | Expected Correlation in this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H coupling | Minimal correlations expected due to isolated spin systems. |
| HSQC | Identifies direct ¹H-¹³C bonds | Correlation between tert-butyl protons and their corresponding methyl carbons. |
| HMBC | Identifies long-range ¹H-¹³C bonds (2-4 bonds) | Correlations from tert-butyl protons to the quaternary ester carbon and the ester carbonyl carbon. |
Dynamic NMR Studies for Conformational and Mechanistic Insightsresearchgate.net
Dynamic NMR (DNMR) is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around single bonds. researchgate.net In molecules with restricted rotation, separate signals for non-equivalent nuclei may be observed at low temperatures. nih.gov As the temperature increases, these signals can broaden and coalesce as the rate of interconversion increases. By analyzing the line-shape changes at different temperatures, the activation energy for the dynamic process can be calculated. researchgate.net For this compound, DNMR could potentially be used to study the rotation around the C-N bond, providing insights into the rotational barrier and the conformational preferences of the molecule.
Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmationcolumbia.edu
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)benchchem.comcolumbia.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₁₁NO₂S), HRMS is the definitive method to confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Analysis Purpose |
|---|---|---|
| C₆H₁₁NO₂S | 162.0583 | Confirms elemental composition and molecular weight. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is like a fingerprint for a molecule and can be used to elucidate its structure and identify specific functional groups.
For this compound, characteristic fragmentation pathways would likely include:
Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl cation ((CH₃)₃C⁺), leading to a significant neutral loss of 56 Da.
Cleavage of the ester bond: Fragmentation adjacent to the ester oxygen could occur.
Decarbonylation/Decarboxylation: Loss of CO or CO₂ from the molecular ion or subsequent fragments is also a common pathway.
Studying these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity established by NMR and providing orthogonal validation of the compound's identity. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable in the study of this compound, facilitating both the separation of the compound from reaction mixtures and the assessment of its purity. These methods are crucial for ensuring the quality of the synthesized compound and for isolating key intermediates.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thioamides like this compound. Reversed-phase HPLC, often employing a C18 column, is a common approach for separating thioamides from starting materials, byproducts, and degradation products. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient and composition tailored to achieve optimal separation. researchgate.netsielc.com Detection is frequently performed using a UV-Vis detector, as the thioamide C=S bond exhibits a characteristic UV absorption maximum. nih.gov For instance, HPLC methods have been developed for various thioamides with detection wavelengths set at their respective absorbance maxima, which for many thioamides falls in the range of 245-320 nm. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. While the direct GC analysis of some thioamides can be challenging due to their polarity, derivatization can be employed to enhance volatility. d-nb.info For compounds containing a tert-butyl group, GC-MS analysis is a well-established method. usgs.govaocs.org The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. For a compound like this compound, characteristic fragments would be expected from the loss of the tert-butyl group or other specific cleavages, aiding in its unambiguous identification. d-nb.infojmchemsci.com GC-MS is also instrumental in identifying metabolites and degradation products in various matrices. asm.org
Table 1: Typical Chromatographic Conditions for Thioamide Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer (e.g., phosphate, acetate) | UV-Vis (245-320 nm) | Purity assessment, quantitative analysis researchgate.netsielc.com |
| GC-MS | Polar capillary column (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) | Identification, structural elucidation, degradation product analysis usgs.govasm.org |
Preparative Chromatography for Intermediate Isolation
During the synthesis of this compound, various intermediates may be formed. Preparative chromatography is essential for isolating these intermediates in sufficient quantities for further reaction or characterization. Column chromatography is a widely used method for the purification of thioamides on a larger scale. mdpi.comrsc.org The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical to effectively separate the target intermediate from unreacted starting materials and byproducts. beilstein-journals.org In some cases, preparative HPLC can be employed for higher resolution separation and to obtain highly pure intermediates, which is crucial for subsequent synthetic steps and for the synthesis of analytical standards. nih.gov The isolation of these intermediates is vital for understanding the reaction mechanism and optimizing the synthetic route.
X-ray Crystallography for Definitive Molecular Structure Determination
The presence of a bulky tert-butyl group can significantly influence the crystal packing and molecular conformation. mdpi.comresearchgate.net Structural data from X-ray analysis of related compounds reveals that the thioamide moiety generally prefers a planar conformation, which allows for delocalization of pi-electron density. However, steric hindrance from bulky substituents can lead to deviations from planarity. researchgate.net In the case of this compound, X-ray crystallography would provide invaluable data on how the tert-butyl group affects the geometry of the 2-amino-2-thioxoacetate core.
Table 2: Illustrative Crystallographic Parameters for Thioamide-Containing Structures
| Parameter | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| C-N Bond Length | Shorter than a typical single bond | Indicates partial double bond character due to resonance | |
| C=S Bond Length | Consistent with a thione group | Confirms the thioamide functional group | |
| Torsion Angles | Defines the planarity of the thioamide group | Reveals steric effects and conformational preferences | nih.gov |
| Hydrogen Bonding | Often forms dimeric structures in the solid state | Influences crystal packing and supramolecular assembly | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for the identification of functional groups and for monitoring the progress of chemical reactions involving this compound. Both techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint."
In the IR spectrum of a primary thioamide, several characteristic absorption bands are expected. The N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. oup.com The C=S stretching vibration is of particular interest and generally gives rise to a band in the range of 800-1200 cm⁻¹, though its position can be influenced by coupling with other vibrations. nih.govpublish.csiro.au The presence and position of bands associated with the tert-butyl group (C-H stretching and bending modes) and the ester functionality (C=O and C-O stretching) would also be key identifiers.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=S bond often yields a strong signal in the Raman spectrum, making it a useful diagnostic tool. soton.ac.ukiisc.ac.in Changes in the intensity or position of characteristic peaks in either the IR or Raman spectrum can be used to monitor the conversion of starting materials to products during the synthesis of this compound. For example, the disappearance of the carbonyl (C=O) stretch of a precursor and the appearance of the thiocarbonyl (C=S) stretch would indicate the progress of a thionation reaction. soton.ac.uk
Table 3: Characteristic Vibrational Frequencies for Functional Groups in tert-Butyl 2-amino-2-thioxoacetate
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H (Amine) | Stretching | 3100-3400 | 3100-3400 | oup.com |
| C-H (tert-butyl) | Stretching | 2850-3000 | 2850-3000 | illinois.edu |
| C=O (Ester) | Stretching | 1730-1750 | 1730-1750 | nist.gov |
| C=S (Thioamide) | Stretching | 800-1200 | Strong intensity in this region | nih.govpublish.csiro.ausoton.ac.uk |
| C-N | Stretching | 1250-1350 | Variable | cdnsciencepub.com |
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Thioamide |
| tert-butyl |
| Ethylene glycol |
| Lawesson's reagent |
Future Prospects and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The synthesis of thioamides, including α-keto thioamides which are structurally related to tert-Butyl 2-amino-2-thioxoacetate, has seen significant advancements. acs.orgmdpi.com Modern methods are moving beyond traditional thionating agents like Lawesson's reagent, which often require harsh conditions and produce significant waste. sci-hub.se
Future synthetic strategies are expected to focus on more efficient, atom-economical, and environmentally benign processes. Key emerging areas include:
Catalyst-Free and Solvent-Free Reactions: Inspired by the Willgerodt–Kindler reaction, new methods are being developed that proceed under solvent-free conditions, sometimes using IR or microwave energy as an activation source. researchgate.net These approaches reduce environmental impact and can lead to different product distributions, potentially favoring the formation of α-ketothioamides. researchgate.net
Multi-Component Reactions: One-pot, three-component syntheses involving aldehydes, amines, and elemental sulfur are gaining traction for creating aromatic thioamides. mdpi.com Adapting these methodologies for the synthesis of α-amino thioesters from corresponding glyoxylates could provide a highly efficient and modular route.
Oxidative Thioamidation: An innovative approach involves the oxidative thioamidation of α-amino carbonyl compounds using hypervalent iodine reagents. rsc.orgnih.gov This method facilitates the cleavage of a C-N bond and the formation of C=S and C-N bonds in a single sequence, offering a metal-free pathway to α-keto thioamides. rsc.orgnih.gov
Decarboxylative Approaches: The use of α-keto carboxylic acids as starting materials in decarboxylative thioamidation reactions presents a facile and site-selective route to various thioamides. mdpi.com This strategy shows broad functional group tolerance, which is a promising feature for complex molecule synthesis. mdpi.com
These next-generation methodologies promise more practical and sustainable access to a wide array of thioamides, including derivatives of this compound.
Exploration of Unprecedented Reactivity Modes and Transformations
The thioamide functional group is significantly more reactive and versatile than its amide counterpart, a property that continues to be explored for novel chemical transformations. chemrxiv.org The unique electronic structure of the thioamide bond allows for reactivity that is not accessible to amides.
Emerging areas of reactivity for the thioamide class include:
Radical Copolymerizations: The C=S double bond of thioamides can participate in direct radical copolymerizations with vinyl monomers. acs.org This unprecedented reactivity for simple thioamides generates novel vinyl polymers with degradable thioether bonds in the polymer backbone, opening avenues for new materials. chemrxiv.orgacs.org
C-C Bond Cleavage Cascades: Under certain conditions, such as in the presence of elemental sulfur, enaminones (structurally related to the enethiol tautomer of thioamides) can undergo C-C bond cleavage. sci-hub.se This allows for a cascade functionalization where new C-S and C-N bonds are formed, providing a metal-free route to α-keto thioamides. sci-hub.se
C-H Bond Activation: Transition metal catalysis, for instance with Cp*Co(III), can achieve selective C(sp³)–H bond amidation of thioamides. researchgate.net This allows for the direct functionalization of positions adjacent to the thioamide group, a powerful tool for late-stage modification.
Photocatalytic Transformations: Visible-light organophotocatalysis can be used for the decarboxylative conversion of activated α-amino acids into α-amino phosphonates. nih.gov A competing pathway in this process involves the elimination of a thiyl radical from thioamide-containing intermediates, suggesting that light-induced radical reactions of the thioamide group in this compound could lead to novel, currently unexplored transformations. nih.gov
These novel reactivity modes demonstrate that the full synthetic potential of thioamides is still being uncovered, promising new ways to utilize compounds like this compound as versatile synthetic building blocks.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing demand for rapid discovery and optimization in pharmaceuticals and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). nih.gov While automation has been heavily used in areas like peptide synthesis, its application to a broader range of synthetic chemistry is an active area of research. nih.gov
For a compound like this compound, integration into such platforms could accelerate research in several ways:
Reaction Condition Scouting: Miniaturized, automated platforms can perform hundreds or thousands of experiments in a single day, using minimal material. nih.gov This would be invaluable for rapidly screening catalysts, solvents, and bases to optimize reactions involving the thioamide, such as cross-couplings or C-H functionalizations.
Library Synthesis: Automated synthesizers, like the Chemspeed Accelerator, are used to create large libraries of related compounds for screening purposes. researchgate.net By developing robust, automation-friendly reactions, libraries based on the this compound scaffold could be rapidly assembled to explore structure-activity relationships in various applications.
Development of "Automation-Friendly" Reagents: A key challenge is adapting standard synthetic reactions for automation, which often requires avoiding solids and volatile solvents. nih.gov Future research could focus on developing derivatives of this compound or reaction protocols (e.g., using dimethyl sulfoxide (B87167) at room temperature) that are specifically designed for use in robotic systems. nih.gov
The successful integration of thioamide chemistry onto automated platforms will significantly accelerate the discovery of new reactions and applications for this class of compounds.
Expansion of Applications in Advanced Materials Science (non-biological)
Sulfur-containing polymers often exhibit unique and desirable properties, such as high refractive indices and interesting electrochemical behavior. The thioamide group, as a source of sulfur, is a valuable component for the design of new advanced materials. rsc.org
Future research is likely to explore the use of this compound and related thioamides in several areas of materials science:
Degradable Vinyl Polymers: As demonstrated by recent research, thioamides can be copolymerized with vinyl monomers to introduce degradable thioether linkages into the polymer backbone. acs.org This offers a pathway to novel hybrid materials that combine the properties of traditional vinyl polymers with controlled degradability. acs.org
Polythioamides and Polybenzoxazines: Thioamides are precursors for synthesizing polythioamides and thioamide-containing polybenzoxazines. mdpi.comresearchgate.netrsc.org These polymers show good thermal stability, and the thioamide group can act as an internal catalyst, lowering the curing temperature of benzoxazine (B1645224) resins. rsc.org The α-amino ester functionality of this compound could be exploited to create polymers with novel architectures and properties.
Coordination Polymers and MOFs: Thioamides are versatile ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). csic.es Copper(I) CPs with thioamide ligands have shown variable luminescence and electrical semiconductivity depending on the solvent molecules present in their structures, suggesting potential applications in sensing volatile organic compounds (VOCs). csic.es The bifunctional nature of this compound (N- and S-donors) makes it an attractive candidate for building novel, functional coordination networks.
The table below summarizes potential applications of thioamide-based polymers.
| Polymer Type | Potential Application | Relevant Research Finding |
| Vinyl Polymers with Thioether Backbone | Degradable Plastics, Hybrid Materials | Radical copolymerization of thioamides with vinyl monomers introduces degradable thioether units. acs.org |
| Polythioamides | High-Performance Thermoplastics | Polycondensation of bis(thioamide-amine)s yields amorphous polymers with good thermal stability. researchgate.net |
| Thioamide-containing Polybenzoxazines | Advanced Composites, Coatings | Thioamide groups can reduce the curing temperature of benzoxazine resins. rsc.org |
| Coordination Polymers | Chemical Sensors, Optoelectronics | Cu(I)-thioamide polymers exhibit luminescence that changes with solvent exposure, useful for VOC sensing. csic.es |
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis
The unique properties of the thioamide group create opportunities for research at the interface of organic synthesis, inorganic chemistry, and catalysis. The ability of the sulfur and nitrogen atoms to coordinate with metals is a particularly fruitful area for interdisciplinary exploration.
Emerging opportunities include:
Homogeneous Catalysis: Thioamide-based ligands are being used to create novel transition metal complexes for catalysis. acs.orgresearchgate.net Palladium and platinum complexes with thioamide pincer ligands are being investigated for C-C coupling reactions. acs.org Ruthenium and rhodium complexes with chiral thioamide ligands derived from amino acids have shown promise in asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivity. mdpi.com The structure of this compound is analogous to these chiral ligands, suggesting its potential as a precursor for new asymmetric catalysts.
Coordination Chemistry and Metal Complex Diversity: Thioamides can coordinate to metals in various modes (monodentate, bidentate, tridentate), leading to a vast structural diversity of metal complexes. researchgate.netrsc.org The same thioamide ligand can even adopt different coordination modes depending on the reaction conditions, leading to complexes with distinct geometries and properties. rsc.org The study of how this compound coordinates to different metals could yield new complexes with interesting electronic, magnetic, or catalytic properties.
Prebiotic Chemistry: Thioamides are of interest in the field of prebiotic chemistry as they can be formed under plausible prebiotic conditions from nitriles and a sulfur source. chemrxiv.org Their unique reactivity could have played a role in the formation of primordial peptides. While not a direct application of the tert-butyl ester, the core α-amino thioamide structure is relevant to these fundamental scientific questions. chemrxiv.org
The versatility of the thioamide functional group ensures that compounds like this compound will continue to be a source of inspiration for interdisciplinary research, bridging the gap between fundamental synthesis and applied catalysis and materials.
Q & A
Q. What safety protocols are critical when handling tert-Butyl 2-amino-2-thioxoacetate in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-approved respirators (e.g., P95 filters for particulate exposure or OV/AG/P99 for volatile organic compounds). Storage requires airtight containers in cool, well-ventilated areas away from ignition sources. Avoid drainage system contamination, as environmental persistence data are limited .
Q. What synthetic routes are recommended for this compound?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using tert-butyl esters as precursors. For example, react tert-butyl bromoacetate with thioamide derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised, as commercial batches often lack analytical validation .
Q. How can the purity and identity of this compound be verified?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to resolve structural features, particularly the thioamide (-NH-C(=S)-) and tert-butyl groups. Compare experimental data with computational predictions (e.g., DFT-optimized structures) to address ambiguities. Note that suppliers rarely provide purity certificates, necessitating in-house validation .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Methodological Answer : The tert-butyl group sterically shields the thioamide moiety, reducing hydrolysis susceptibility in aqueous media. However, in nonpolar solvents, its axial/equatorial conformational flexibility (observed in similar tert-butyl derivatives) may alter reaction pathways. Investigate via dynamic NMR at low temperatures (-40°C to 20°C) to capture conformational shifts, supplemented by DFT calculations with explicit solvent models to predict thermodynamic stability .
Q. What advanced analytical strategies resolve structural or catalytic contradictions in studies involving this compound?
- Methodological Answer : For conflicting crystallography data (e.g., axial vs. equatorial tert-butyl orientation), employ synchrotron X-ray diffraction paired with Hirshfeld surface analysis. If catalytic activity discrepancies arise (e.g., unexpected byproducts), use LC-MS/MS to track reaction intermediates. Cross-validate with kinetic isotope effect (KIE) studies to distinguish mechanistic pathways .
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., cysteine proteases). Validate predictions via in vitro assays: measure IC₅₀ values using fluorogenic substrates and compare with structurally analogous compounds (e.g., ethyl 2-amino-2-thioxoacetate derivatives). Account for solvent effects in DFT models to improve accuracy .
Q. What experimental designs mitigate challenges in synthesizing high-purity derivatives for pharmacological studies?
- Methodological Answer : Optimize protecting group strategies (e.g., Boc for amines) to prevent side reactions during functionalization. Use flow chemistry for precise control over reaction parameters (temperature, residence time). Post-synthesis, employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers or impurities. Confirm batch consistency via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
